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Welcome to the technical support center for pyridine functionalization. This resource is

designed for researchers, medicinal chemists, and process development scientists who

encounter challenges with regioselectivity in their synthetic work. Pyridine is a cornerstone

heterocycle in pharmaceuticals and functional materials, but its inherent electronic properties

often make precise functionalization a significant challenge.[1][2][3]

This guide provides in-depth, question-and-answer-based troubleshooting for common issues,

grounded in mechanistic principles and supported by actionable experimental protocols.

Section 1: Frequently Asked Questions (FAQs) - The
Fundamentals of Pyridine Reactivity
This section addresses the foundational principles governing where and why reagents react

with the pyridine ring. Understanding these concepts is the first step in troubleshooting and

controlling your reactions.

Q1: Why is pyridine less reactive than benzene in
electrophilic aromatic substitution (EAS), and why does
it favor the C3 (meta) position?
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A1: The reduced reactivity and regioselectivity of pyridine in EAS are direct consequences of

the electronegative nitrogen atom within the aromatic ring.

Ring Deactivation: The nitrogen atom exerts a strong electron-withdrawing inductive effect,

which reduces the electron density of the entire ring system. This makes the pyridine ring

significantly less nucleophilic and therefore less reactive towards electrophiles than benzene.

[4] Harsh reaction conditions are often required, similar to those used for de-activated

systems like nitrobenzene.[5][6][7]

C3 (meta) Selectivity: During electrophilic attack, a positive charge develops in the

intermediate carbocation (the sigma complex).

Attack at the C2 (ortho) or C4 (para) positions results in a resonance structure where the

highly electronegative nitrogen atom bears a positive charge and has an incomplete octet.

This is an extremely unfavorable electronic situation.[4][8]

Attack at the C3 (meta) position ensures the positive charge is delocalized only across the

carbon atoms of the ring. While still destabilized by the inductive effect of the nitrogen, this

intermediate avoids placing a positive charge directly on the nitrogen, making it the least

unstable and therefore the kinetically favored pathway.[8][9]

Protonation Issues: Many EAS reactions are performed under strongly acidic conditions. The

basic lone pair on the pyridine nitrogen is readily protonated, forming a pyridinium ion. This

further deactivates the ring towards electrophilic attack, often leading to low yields.[10]

Caption: Carbocation intermediates in pyridine EAS.

Q2: Conversely, why does nucleophilic aromatic
substitution (SNAr) on pyridine preferentially occur at
the C2 (ortho) and C4 (para) positions?
A2: The same electronic factors that deactivate pyridine towards electrophiles activate it for

nucleophilic attack. The ring is electron-deficient, making it a good target for nucleophiles.

Positional Activation: Nucleophilic attack is strongly favored at the C2 and C4 positions.[5]

[11][12] The rate-determining step is the formation of a high-energy, negatively charged
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intermediate (a Meisenheimer complex) where the ring's aromaticity is broken.[11][12]

Intermediate Stabilization:

When a nucleophile attacks the C2 or C4 position, the resulting negative charge can be

delocalized via resonance directly onto the electronegative nitrogen atom.[11][12] This

provides significant stabilization for the intermediate, lowering the activation energy for its

formation.

Attack at the C3 position does not allow for this resonance stabilization onto the nitrogen.

The negative charge remains distributed only on the carbon atoms, resulting in a much

higher energy, less stable intermediate.[11][12]

Therefore, the reaction proceeds much more readily through the more stable C2/C4

intermediates.

Caption: Meisenheimer intermediates in pyridine SNAr.

Q3: What is C-H functionalization and why is it a
desirable but challenging strategy for pyridines?
A3: C-H functionalization (or C-H activation) is a modern strategy that aims to directly convert a

C-H bond into a C-C, C-N, or C-O bond, avoiding the need for pre-functionalized starting

materials (e.g., halopyridines).[1][3] This approach is highly atom-economical and can

significantly shorten synthetic routes.

The challenge with pyridines lies in controlling regioselectivity.[3][13] The pyridine nitrogen can

act as both a directing group and a coordinating ligand for the transition metal catalysts often

employed.[3] This inherent coordination often leads to a strong preference for functionalization

at the C2 position. Achieving selective functionalization at C3 or C4 requires overcoming this

innate preference, which is a major focus of current research.[14]

Section 2: Troubleshooting Guides for Common
Regioselectivity Issues
This section provides solutions to specific experimental problems. Each guide follows a

"Problem -> Cause -> Solution" format with detailed explanations and protocols.
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Guide 1: Electrophilic Aromatic Substitution (EAS)
Problem: "My nitration/halogenation of pyridine is giving very low yield, or no reaction at all."

Causality: As discussed in FAQ 1, this is a classic issue stemming from the severe deactivation

of the pyridine ring, which is exacerbated by N-protonation under acidic conditions.[10]

Solution: The Pyridine N-Oxide Strategy

The most reliable solution is to temporarily modify the pyridine ring to increase its reactivity. By

oxidizing the pyridine to a pyridine N-oxide, you transform the nitrogen from a deactivating

group into a powerful activating and C4-directing group.

Mechanism of Action:

Activation: The N-oxide oxygen can donate electron density back into the ring via resonance,

increasing the ring's nucleophilicity.

Directing Effect: This electron donation is most pronounced at the C2 and C4 positions.

While C2 is closer, the large N-O group often sterically favors attack at the C4 position.

Deoxygenation: After the EAS reaction (e.g., nitration), the N-oxide is easily removed

(deoxygenated) using reagents like PCl₃ or H₂/Pd, restoring the pyridine ring.

Workflow: C4-Nitration of Pyridine via N-Oxide Intermediate

Pyridine Pyridine N-Oxide
Oxidation

(e.g., m-CPBA) 4-Nitro Pyridine N-Oxide
Nitration

(H₂SO₄/HNO₃) 4-Nitropyridine
Deoxygenation

(e.g., PCl₃)

Click to download full resolution via product page

Caption: C4-functionalization workflow using N-oxide.

Protocol 1: Synthesis of Pyridine N-Oxide[10]
Materials:

Pyridine
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40% Peracetic acid

Reaction flask with stirrer and temperature control

Procedure:

In a well-ventilated fume hood and behind a safety shield, charge the reaction flask with 110

g (1.39 moles) of pyridine.

With vigorous stirring, add 250 ml (1.50 moles) of 40% peracetic acid dropwise. Control the

addition rate to maintain the internal reaction temperature at 85°C. (This addition typically

takes 50-60 minutes).

After the addition is complete, continue stirring and allow the mixture to cool to 40°C.

To isolate the product, remove the acetic acid solvent via vacuum distillation (water

aspirator).

Distill the remaining residue under high vacuum (≤ 1 mm Hg). The product, pyridine N-oxide,

will be collected at 100–105°C as a colorless solid upon cooling.

Note: With the N-oxide in hand, you can now proceed with your electrophilic substitution under

standard (though still strong) conditions to achieve C4-functionalization.

Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Problem: "My SNAr reaction on a 2,6-dichloropyridine is giving me a mixture of C2 and C6

substitution products. How can I favor one over the other?"

Causality: While C2 and C4/C6 are electronically activated for SNAr, the selectivity between

them can be subtle and is often influenced by sterics and solvent effects.

Solution: Manipulating Sterics and Solvent

You can often steer the regioselectivity by carefully choosing your nucleophile and reaction

solvent.
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Steric Hindrance: A bulky nucleophile will have a harder time accessing a sterically hindered

position. If your substrate has a substituent near one of the reactive sites (e.g., at C3), a

bulky nucleophile will preferentially attack the less hindered C4/C6 position. Conversely, a

small nucleophile may favor the more electronically activated C2 position.[10]

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically

influence regioselectivity by differentially solvating the transition states leading to the different

isomers.[10] A switch from a non-polar solvent like DCM to a polar aprotic solvent like DMSO

can sometimes invert the product ratio.[10]

Table 1: Solvent Effects on Regioselectivity
Substrate Nucleophile Solvent C2:C6 Ratio Reference

2,6-dichloro-3-

(methoxycarbony

l)pyridine

1-

methylpiperazine
DCM 16 : 1 [10]

2,6-dichloro-3-

(methoxycarbony

l)pyridine

1-

methylpiperazine
DMSO 1 : 2 [10]

Troubleshooting Steps:

Analyze Sterics: Examine your pyridine substrate and nucleophile. Is there a significant

steric difference between the C2 and C6 positions? Can you switch to a bulkier or smaller

nucleophile to exploit this?

Solvent Screen: If sterics are not a dominant factor, perform a small-scale solvent screen.

Test the reaction in a non-polar solvent (Toluene, DCM), a polar aprotic solvent (DMF,

DMSO), and a polar protic solvent (Isopropanol, n-Butanol) to identify conditions that favor

your desired isomer.

Temperature Control: Reaction temperature can also influence the selectivity. Lower

temperatures often favor the kinetically controlled product.
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Guide 3: Achieving C3 (meta) and C4 (para) C-H
Functionalization
Problem: "I need to functionalize the C3 or C4 position of a simple pyridine, but classical

methods are failing. What modern strategies can I use?"

Causality: The C3 and C4 positions are challenging to access directly. C3 is electronically

disfavored for most reactions, while C4 is often outcompeted by C2 in transition-metal-

catalyzed processes.[15][16]

Solution 1: Directing Groups for C3/C5 Functionalization

For C3 functionalization, a common strategy is to install a "directing group" (DG) at the C2

position. This DG coordinates to the metal catalyst (e.g., Rh, Pd, Ru) and positions it in such a

way that it can only activate the C-H bond at the adjacent C3 position.[17]

Common Directing Groups: Picolinic acids, aminoquinolines, and related nitrogen-containing

groups are effective.[17]

Advantage: Provides excellent regiocontrol for the C3 position.

Disadvantage: Requires extra steps to install and potentially remove the directing group.

Solution 2: Lewis Acid Co-catalysis for C4 Functionalization

To override the innate C2 preference in metal-catalyzed reactions, a Lewis acid can be used as

a co-catalyst.

Mechanism of Action: A bulky Lewis acid (e.g., AlMe₃) coordinates to the pyridine nitrogen.

[14] This coordination does two things:

It electronically deactivates the C2 position.

It provides significant steric bulk around the nitrogen, physically blocking the catalyst from

accessing the C2-H bond. This combination forces the C-H activation to occur at the now-

preferred C4 position.[14]
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Solution 3: Dearomatization-Rearomatization Strategies

A cutting-edge approach involves temporarily breaking the aromaticity of the pyridine ring to

activate specific positions.[18][19][20]

General Principle: The pyridine is reacted with a reagent to form a non-aromatic, electron-

rich intermediate (like a dienamine or an oxazino-pyridine).[18][21] This intermediate then

undergoes selective functionalization at what was originally the C3 or C4 position. A final

acid-promoted step restores the aromaticity to yield the substituted pyridine.[21]

pH Switching: Remarkably, the regioselectivity of some of these intermediates can be

switched. For example, oxazino-pyridine intermediates can be functionalized at the meta-

position under neutral/basic conditions and at the para-position simply by switching to acidic

conditions.[19] This provides powerful, tunable control over the reaction outcome.

Protocol 2: Conceptual Workflow for Directed C3-Arylation
Materials:

2-(Aminoquinoline)pyridine substrate

Aryl halide coupling partner

Palladium catalyst (e.g., Pd(OAc)₂)

Base (e.g., K₂CO₃)

Solvent (e.g., Toluene or DMF)

Procedure:

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the 2-

(aminoquinoline)pyridine substrate, aryl halide (1.2 eq), palladium catalyst (2-5 mol%), and

base (2.0 eq).

Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the required temperature (typically 80-120°C) and stir for 12-24

hours, monitoring by TLC or LCMS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g.,

Ethyl Acetate), and wash with water and brine.

Dry the organic layer, concentrate, and purify by column chromatography to yield the C3-

arylated product.

Plan for subsequent cleavage of the aminoquinoline directing group.

Section 3: References
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack

Exchange. [Link]

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal

catalysis. (n.d.). PubMed Central. [Link]

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022).

Journal of the American Chemical Society. [Link]

C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC

Publishing). [Link]

Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H

Amidation Reaction. (n.d.). Organic Letters (ACS Publications). [Link]

Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.).

ResearchGate. [Link]

The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate.

(2018). Current Organic Chemistry. [Link]

Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. [Link]

4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts. (n.d.).

ResearchGate. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://chemistry.stackexchange.com/questions/102029/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9328409/
https://pubs.acs.org/doi/10.1021/jacs.2c11438
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00854a
https://pubs.acs.org/doi/10.1021/acs.orglett.7b03178
https://www.researchgate.net/figure/Established-strategies-for-controlling-regioselectivity-in-C-H-activation-of-pyridine_fig1_328227690
https://www.ingentaconnect.com/content/ben/coc/2018/00000022/00000015/art00008
https://www.quora.com/Why-nucleophilic-substitution-in-pyridine-favours-at-position-2
https://www.researchgate.net/publication/309153545_4-Selective_Pyridine_Functionalization_Reactions_via_Heterocyclic_Phosphonium_Salts
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Why does electrophilic substitution in pyridine take place at meta positions only and not

ortho and para positions? (2021). Quora. [Link]

Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023).

PubMed. [Link]

C-H Functionalization of Pyridines. (n.d.). ResearchGate. [Link]

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive

Review. (n.d.). MDPI. [Link]

Pyridine CH functionalization. (n.d.). Slideshare. [Link]

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. [Link]

Why does pyridine not undergo an electrophilic substitution reaction? (2017). Quora. [Link]

C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-

Selectivity under Acidic Conditions. (2023). Journal of the American Chemical Society. [Link]

Directing Group‐Free Regioselective meta‐C−H Functionalization of Pyridines. (n.d.).

ResearchGate. [Link]

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and

Quinolines. (n.d.). PubMed Central. [Link]

Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and

Carbamoyl Radicals. (n.d.). ResearchGate. [Link]

Reaction strategies for the meta-selective functionalization of pyridine through

dearomatization. (2024). PubMed. [Link]

Electrophilic substitution on pyridine. (n.d.). Química Organica.org. [Link]

Directing Group‐Free Regioselective meta‐C−H Functionalization of Pyridines. (2023).

SciSpace. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.quora.com/Why-does-electrophilic-substitution-in-pyridine-take-place-at-meta-positions-only-and-not-ortho-and-para-positions
https://pubmed.ncbi.nlm.nih.gov/36829265/
https://www.researchgate.net/publication/359056633_C-H_Functionalization_of_Pyridines
https://www.mdpi.com/1420-3049/26/18/5467
https://www.slideshare.net/Sarpong_Lab/pyridine-ch-functionalization-251333777
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4527925/
https://www.quora.com/Why-does-pyridine-not-undergo-an-electrophilic-substitution-reaction
https://pubs.acs.org/doi/10.1021/jacs.3c04845
https://www.researchgate.net/publication/368943242_Directing_Group-Free_Regioselective_meta-CH_Functionalization_of_Pyridines
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456202/
https://www.researchgate.net/publication/383120610_Origin_of_Regioselectivity_Switch_in_Pyridinium_Functionalizations_with_Phosphinoyl_and_Carbamoyl_Radicals
https://pubmed.ncbi.nlm.nih.gov/38647989/
https://www.quimicaorganica.org/en/heterocycles/631-electrophilic-substitution-on-pyridine.html
https://typeset.io/papers/directing-group-free-regioselective-meta-c-h-of-pyridines-2l94q8g2lg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrophilic aromatic substitution reactions of pyridine normally occur at C3. (n.d.).

Homework.Study.com. [Link]

Strategies for the meta‐C−H functionalization of pyridines. (n.d.). ResearchGate. [Link]

Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. [Link]

Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal

of the American Chemical Society. [Link]

Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013).

PubMed Central. [Link]

Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.).

American Chemical Society. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. Electrophilic substitution on pyridine. [quimicaorganica.org]

5. quora.com [quora.com]

6. quora.com [quora.com]

7. quora.com [quora.com]

8. homework.study.com [homework.study.com]

9. aklectures.com [aklectures.com]

10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://homework.study.com/explanation/electrophilic-aromatic-substitution-reactions-of-pyridine-normally-occur-at-c3-draw-the-carbocation-intermediates-resulting-from-reaction-of-an-electrophile-at-c2-c3-and-c4-and-explain-the-observed-result.html
https://www.researchgate.net/figure/Strategies-for-the-meta-C-H-functionalization-of-pyridines-DG-directing-group-FG_fig2_372642152
https://aklectures.com/lecture/electrophilic-substitution-of-pyrrole-and-pyridine
https://pubs.acs.org/doi/10.1021/jacs.6b08812
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3710729/
https://www.acs.org/content/acs/en/meetings/fall-2023/program-and-events/cepa-events/posters/org/org-32.html
https://www.benchchem.com/product/b1593312?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00799e
https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00799e
https://www.researchgate.net/publication/321762637_4-Selective_Pyridine_Functionalization_Reactions_via_Heterocyclic_Phosphonium_Salts
https://www.researchgate.net/publication/371616683_C-H_Functionalization_of_Pyridines
https://www.quimicaorganica.org/en/pyridine/1657-electrophilic-substitution-on-pyridine.html
https://www.quora.com/Why-nucleophilic-substitution-in-pyridine-favours-at-position-2
https://www.quora.com/Why-does-electrophilic-substitution-in-pyridine-take-place-at-meta-positions-only-and-not-ortho-and-para-positions
https://www.quora.com/Why-does-pyridine-not-undergo-an-electrophilic-substitution-reaction
https://homework.study.com/explanation/electrophilic-aromatic-substitution-reactions-of-pyridine-normally-occur-at-c3-draw-the-carbocation-intermediates-resulting-from-reaction-of-an-electrophile-at-c2-c3-and-c4-and-explain-the-observed-result.html
https://aklectures.com/lecture/reactions-with-benzene/electrophilic-substitution-of-pyrrole-and-pyridine
https://pdf.benchchem.com/8387/Technical_Support_Center_Improving_Regioselectivity_in_Pyridine_Substitution_Reactions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. chemistry.stackexchange.com [chemistry.stackexchange.com]

12. echemi.com [echemi.com]

13. Pyridine CH functionalization | PPTX [slideshare.net]

14. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and
Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. pubs.acs.org [pubs.acs.org]

18. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. pubs.acs.org [pubs.acs.org]

20. Reaction strategies for the meta-selective functionalization of pyridine through
dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Regioselectivity in Pyridine
Functionalization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593312#regioselectivity-issues-in-pyridine-
functionalization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://chemistry.stackexchange.com/questions/103097/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine
https://www.echemi.com/community/why-does-nucleophilic-aromatic-substitution-occur-at-c-2-and-c-4-of-pyridine_mjart2204088084_360.html
https://www.slideshare.net/slideshow/pyridine-ch-functionalization/71736677
https://pmc.ncbi.nlm.nih.gov/articles/PMC4666591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4666591/
https://www.researchgate.net/publication/387836452_Origin_of_Regioselectivity_Switch_in_Pyridinium_Functionalizations_with_Phosphinoyl_and_Carbamoyl_Radicals
https://www.researchgate.net/figure/Strategies-for-the-meta-C-H-functionalization-of-pyridines-DGdirecting-group_fig2_369778844
https://pubs.acs.org/doi/10.1021/acs.orglett.6b01612
https://pubmed.ncbi.nlm.nih.gov/36829265/
https://pubmed.ncbi.nlm.nih.gov/36829265/
https://pubs.acs.org/doi/abs/10.1021/jacs.3c05242
https://pubmed.ncbi.nlm.nih.gov/38647989/
https://pubmed.ncbi.nlm.nih.gov/38647989/
https://www.researchgate.net/publication/368807993_Directing_Group-Free_Regioselective_meta-C-H_Functionalization_of_Pyridines
https://www.benchchem.com/product/b1593312#regioselectivity-issues-in-pyridine-functionalization
https://www.benchchem.com/product/b1593312#regioselectivity-issues-in-pyridine-functionalization
https://www.benchchem.com/product/b1593312#regioselectivity-issues-in-pyridine-functionalization
https://www.benchchem.com/product/b1593312#regioselectivity-issues-in-pyridine-functionalization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1593312?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

